molecular formula C15H11N3 B10783391 monoMICAAc

monoMICAAc

Cat. No.: B10783391
M. Wt: 233.27 g/mol
InChI Key: FPVDPBZJDZJUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MonoMICAAc, also known as 6-isocyano-N-methylacridin-3-amine, is a solvatochromic fluorescent pH probe. This compound exhibits unique properties where its emission wavelength shifts based on the polarity of the solvent and the pH of the environment. It is particularly useful in live cell fluorescent applications due to its ability to indicate pH changes through fluorescence .

Preparation Methods

The synthesis of monoMICAAc involves the reaction of 3-aminoacridine with methyl isocyanide under controlled conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

MonoMICAAc undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where the isocyano group is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

MonoMICAAc has a wide range of scientific research applications:

Mechanism of Action

MonoMICAAc exerts its effects through its solvatochromic properties. The compound’s fluorescence changes based on the polarity of the solvent and the pH of the environment. This is due to the interaction of the isocyano group with the surrounding molecules, leading to shifts in the emission wavelength. The molecular targets involved include various cellular components that influence the local pH and polarity .

Comparison with Similar Compounds

MonoMICAAc is unique compared to other similar compounds due to its tunable solvatochromic properties and its ability to function as a pH probe in a wide range of environments. Similar compounds include:

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

6-isocyano-N-methylacridin-3-amine

InChI

InChI=1S/C15H11N3/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1H3

InChI Key

FPVDPBZJDZJUNU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=NC3=C(C=CC(=C3)[N+]#[C-])C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.